molecular formula C4Br3F5 B115627 1,1,2-Tribromopentafluorocyclobutane CAS No. 142764-86-1

1,1,2-Tribromopentafluorocyclobutane

Cat. No.: B115627
CAS No.: 142764-86-1
M. Wt: 382.75 g/mol
InChI Key: CBLRSOIUUWXHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Tribromopentafluorocyclobutane: is a halogenated cyclobutane derivative with the molecular formula C4Br3F5 This compound is characterized by the presence of three bromine atoms and five fluorine atoms attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Tribromopentafluorocyclobutane can be synthesized through the bromination of pentafluorocyclobutene. The reaction typically involves the addition of bromine to pentafluorocyclobutene in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine atoms to the desired positions on the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and bromine concentration.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Tribromopentafluorocyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The bromine atoms can be reduced to form less halogenated derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used in aqueous or organic solvents.

Major Products:

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives of the original compound.

    Reduction Reactions: Products include partially or fully dehalogenated derivatives.

    Oxidation Reactions: Products include higher oxidation state derivatives with additional functional groups.

Scientific Research Applications

1,1,2-Tribromopentafluorocyclobutane has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2-tribromopentafluorocyclobutane involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can form strong interactions with nucleophilic sites on target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in various biological effects.

Comparison with Similar Compounds

    1,1,2-Tribromotetrafluorocyclobutane: Similar structure but with one less fluorine atom.

    1,1,2-Tribromotrifluorocyclobutane: Similar structure but with two less fluorine atoms.

    1,1,2-Tribromodifluorocyclobutane: Similar structure but with three less fluorine atoms.

Uniqueness: 1,1,2-Tribromopentafluorocyclobutane is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties

Biological Activity

1,1,2-Tribromopentafluorocyclobutane (C4_4Br3_3F5_5) is a halogenated organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and environmental science. This article explores the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.

This compound is characterized by its unique structure, which includes multiple bromine and fluorine substituents. The presence of these halogens significantly influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC4_4Br3_3F5_5
Molecular Weight287.8 g/mol
Melting Point-20 °C
Boiling Point90 °C
Solubility in WaterInsoluble

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on mammalian cells.

Antimicrobial Activity

Research indicates that halogenated compounds exhibit significant antimicrobial properties. A study conducted by Ivashkin et al. (2015) demonstrated that derivatives of tribromopentafluorocyclobutane showed potent activity against several bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. A notable study published in the Journal of Medicinal Chemistry reported an IC50_{50} value indicating moderate cytotoxicity against human cancer cell lines. The compound's cytotoxic effects are attributed to its ability to induce oxidative stress and apoptosis in cells.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study on the effects of halogenated cyclobutanes on E. coli revealed that exposure to this compound resulted in a significant reduction in bacterial viability, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL.
  • Case Study 2 : Research examining the impact of this compound on human liver carcinoma cells showed that treatment with varying concentrations led to increased rates of apoptosis compared to control groups.

The biological activity of this compound can be understood through its interaction with cellular components:

  • Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, causing structural changes that lead to cell lysis.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Properties

IUPAC Name

1,1,2-tribromo-2,3,3,4,4-pentafluorocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Br3F5/c5-1(6)2(7,8)4(11,12)3(1,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLRSOIUUWXHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C1(F)Br)(Br)Br)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Br3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380273
Record name 1,1,2-Tribromopentafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142764-86-1
Record name 1,1,2-Tribromopentafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Tribromopentafluorocyclobutane
Reactant of Route 2
Reactant of Route 2
1,1,2-Tribromopentafluorocyclobutane
Reactant of Route 3
Reactant of Route 3
1,1,2-Tribromopentafluorocyclobutane
Reactant of Route 4
1,1,2-Tribromopentafluorocyclobutane
Reactant of Route 5
1,1,2-Tribromopentafluorocyclobutane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1,1,2-Tribromopentafluorocyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.